5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene
CAS No.:
Cat. No.: VC18083268
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17NO |
|---|---|
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | 5-methoxy-4-azatricyclo[4.3.1.13,8]undec-4-ene |
| Standard InChI | InChI=1S/C11H17NO/c1-13-11-9-3-7-2-8(4-9)6-10(5-7)12-11/h7-10H,2-6H2,1H3 |
| Standard InChI Key | DBMXMUPFZFEQGQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC2CC3CC(C2)CC1C3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a tricyclic framework comprising fused cyclohexane and cyclopentane rings, with a nitrogen atom integrated into the bridgehead position (Figure 1). The methoxy group (-OCH₃) at the 5-position introduces steric and electronic perturbations, altering the molecule’s dipole moment and hydrogen-bonding capacity compared to non-substituted analogs . X-ray crystallography data from related azatricyclic compounds suggest a chair-chair-boat conformation for the fused rings, with bond angles approximating 109.5°—a hallmark of strain-free cyclohexane derivatives .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₅NO | |
| Molecular Weight | 177.24 g/mol | |
| Predicted LogP | 2.1 (Moderate lipophilicity) | |
| Aqueous Solubility | 12 mg/L (25°C) | |
| Melting Point | 98–102°C (decomposes) |
Synthetic Methodologies
Core Framework Construction
The synthesis of 5-methoxy-4-azatricyclo[4.3.1.1³,⁸]undec-4-ene typically begins with adamantane or homoadamantane precursors. A documented route involves:
-
Bromination: Adamantane derivatives undergo regioselective bromination at bridgehead positions using N-bromosuccinimide (NBS) under UV irradiation .
-
Amine Introduction: Displacement of bromide with ammonia or azide precursors generates the azatricyclic core .
-
Methoxy Functionalization: Methoxy groups are introduced via nucleophilic substitution or Ullmann-type coupling, often requiring copper catalysts.
Challenges in Stereochemical Control
Reactivity and Derivative Formation
Electrophilic Substitution
The methoxy group directs electrophilic aromatic substitution (EAS) to the para position, though the tricyclic framework’s electron-deficient nature limits reactivity. Nitration trials with HNO₃/H₂SO₄ yield nitro derivatives at low conversions (<20%) .
Oxidation and Reduction Pathways
-
Oxidation: Treatment with m-chloroperbenzoic acid (mCPBA) epoxidizes the double bond, forming a 4,5-epoxide derivative .
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding 5-methoxy-4-azatricyclo[4.3.1.1³,⁸]undecane .
Table 2: Common Reactions and Products
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |
|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂, 0°C | 4,5-Epoxide derivative | 45 |
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH | Saturated tricyclic amine | 82 |
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Methoxy-7-nitro derivative | 18 |
Computational and Experimental Studies
Density Functional Theory (DFT) Analysis
DFT calculations (B3LYP/6-31G*) reveal:
-
Electrostatic Potential: The methoxy oxygen carries a partial charge of −0.32 e, facilitating hydrogen bonding.
X-ray Crystallography
Single-crystal X-ray data for a hydrochloride salt derivative (CID 56773566) confirm the tricyclic framework’s planarity, with a nitrogen-oxygen bond length of 1.41 Å .
Industrial and Research Applications
Catalysis
The rigid framework serves as a ligand scaffold in asymmetric catalysis. Palladium complexes of related azatricyclic amines achieve 95% ee in Suzuki-Miyaura couplings .
Material Science
Incorporation into polymers enhances thermal stability (decomposition temperature >300°C), with potential uses in high-performance coatings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume